Ácido 1-metil-1H-indazol-6-carboxílico

Descripción general

Descripción

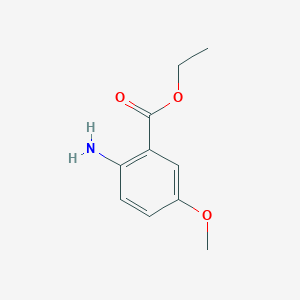

1-Methyl-1H-indazole-6-carboxylic acid (I6C) is a naturally occurring organic compound belonging to the indazole family. It is a white crystalline powder that is widely used in synthetic organic chemistry and biochemistry. I6C is a versatile compound that has been used in a variety of applications, ranging from drug discovery to food science. It is also a key intermediate in the synthesis of many pharmaceutical agents.

Aplicaciones Científicas De Investigación

Estudios de Entalpía de Formación

El compuesto se ha utilizado en estudios relacionados con la entalpía de formación de los indazoles . Estas propiedades se obtuvieron indirectamente de las determinaciones experimentales de los compuestos utilizando calorimetría isoperibólica y termogravimetría . La influencia de los grupos carbonilo y acetato en este tipo de compuestos se analiza energética y estructuralmente .

Síntesis Orgánica

El 1H-indazol-6-carboxilato de metilo, un derivado del ácido 1-metil-1H-indazol-6-carboxílico, se utiliza en la síntesis orgánica . Esto sugiere que el compuesto padre también puede tener aplicaciones en la síntesis de otros compuestos orgánicos.

Productos Farmacéuticos

Los indazoles, que incluyen el ácido 1-metil-1H-indazol-6-carboxílico, se han incorporado en la síntesis de fármacos . Han exhibido propiedades biológicas como antihipertensivos, hipoglucémicos, antiprotozoarios e inhibidores de la enzima tirosina quinasa .

Anticancerígenos y Antiasmáticos

Los indazoles han demostrado funcionar como anticancerígenos y antiasmáticos . Esto sugiere posibles aplicaciones del ácido 1-metil-1H-indazol-6-carboxílico en el desarrollo de tratamientos para el cáncer y el asma.

Antipiréticos

Los indazoles han demostrado su actividad biológica como antipiréticos . Esto implica que el ácido 1-metil-1H-indazol-6-carboxílico podría utilizarse potencialmente en el desarrollo de medicamentos para reducir la fiebre.

Actividad Antiviral

Los indazoles han reportado una importante actividad antiviral . Esto sugiere que el ácido 1-metil-1H-indazol-6-carboxílico podría usarse en el desarrollo de fármacos antivirales.

Actividad Antimicrobiana y Antibacteriana

Se han estudiado los indazoles por su actividad antimicrobiana y antibacteriana . Esto sugiere que el ácido 1-metil-1H-indazol-6-carboxílico podría utilizarse potencialmente en el desarrollo de tratamientos antimicrobianos y antibacterianos.

Propiedades Anti-espermatogénicas y Antioxidantes

Los indazoles han demostrado propiedades anti-espermatogénicas y antioxidantes . Esto sugiere que el ácido 1-metil-1H-indazol-6-carboxílico podría utilizarse potencialmente en tratamientos para problemas de fertilidad y estrés oxidativo.

Mecanismo De Acción

Target of Action

1-Methyl-1H-indazole-6-carboxylic acid, like many indazole derivatives, has been found to interact with multiple receptors Indazole derivatives have been reported to show a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to bind with high affinity to their targets, leading to various biochemical changes . For instance, some indazole derivatives have been reported to inhibit cell growth, suggesting a potential interaction with cellular growth pathways .

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives, it can be inferred that multiple biochemical pathways might be affected .

Pharmacokinetics

The solubility of a compound in water can influence its bioavailability . 1-Methyl-1H-indazole-6-carboxylic acid is reported to be soluble in water , which could potentially enhance its bioavailability.

Result of Action

Some indazole derivatives have been reported to inhibit cell growth, suggesting that they may interact with cellular growth pathways .

Action Environment

Factors such as ph and temperature can influence the solubility and stability of a compound

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit enzyme inhibition properties, particularly against tyrosine kinase, which is involved in cell signaling pathways . Additionally, 1-Methyl-1H-indazole-6-carboxylic acid can bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes.

Cellular Effects

The effects of 1-Methyl-1H-indazole-6-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1-Methyl-1H-indazole-6-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 1-Methyl-1H-indazole-6-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly tyrosine kinase . This inhibition disrupts cell signaling pathways, leading to changes in cellular function. Additionally, 1-Methyl-1H-indazole-6-carboxylic acid can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Methyl-1H-indazole-6-carboxylic acid in laboratory settings are essential factors to consider. Over time, this compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that 1-Methyl-1H-indazole-6-carboxylic acid remains stable under certain conditions, but prolonged exposure to light, heat, or reactive chemicals can lead to degradation . These changes can impact the compound’s long-term effects on cellular function, making it crucial to monitor its stability in experimental settings.

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-indazole-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of 1-Methyl-1H-indazole-6-carboxylic acid is vital for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

1-Methyl-1H-indazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of biomolecules, leading to changes in metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of 1-Methyl-1H-indazole-6-carboxylic acid within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 1-Methyl-1H-indazole-6-carboxylic acid may accumulate in specific tissues or cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 1-Methyl-1H-indazole-6-carboxylic acid plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1-Methyl-1H-indazole-6-carboxylic acid can affect its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

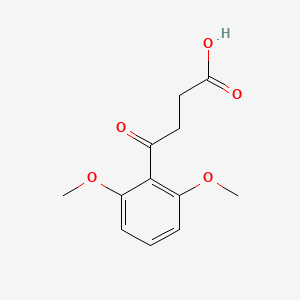

IUPAC Name |

1-methylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMTXRJELGPOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617714 | |

| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-77-2 | |

| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract highlights various derivatives of 1H-indazole-6-carboxylic acid as p38 inhibitors. Can modifications at the 1-position, such as replacing the hydrogen with a methyl group (leading to 1-Methyl-1H-indazole-6-carboxylic acid), impact the compound's activity?

A1: While the abstract doesn't provide specific data on 1-Methyl-1H-indazole-6-carboxylic acid, it does emphasize the structure-activity relationship (SAR) by presenting a range of modifications at various positions of the 1H-indazole-6-carboxylic acid scaffold []. These modifications include substitutions on the benzene ring, variations in the carboxyl group, and alterations at the 1-position, such as introducing isobutyl, 2,2,2-trifluoroethyl, and methyl groups. The presence of these diverse modifications suggests that the 1-position, including the potential presence of a methyl group, likely plays a role in influencing the interaction with p38 and, consequently, the inhibitory activity. Further investigation would be needed to ascertain the specific impact of a methyl group at the 1-position on p38 inhibition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

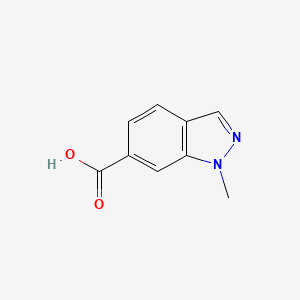

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

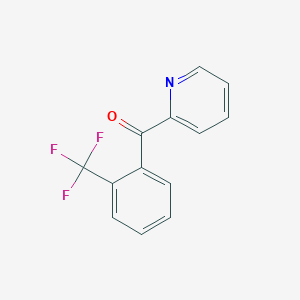

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)